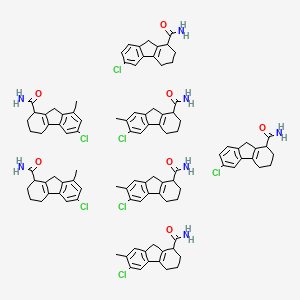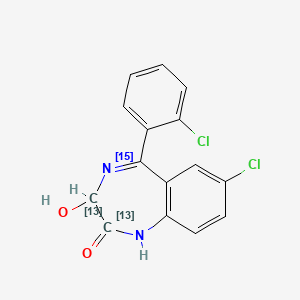
Lorazepam-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lorazepam-13C2,15N is a stable isotopically labeled compound of lorazepam, a benzodiazepine medication commonly used to treat anxiety, insomnia, and seizures . The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 isotopes, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lorazepam-13C2,15N involves the synthesis of lorazepam with the incorporation of carbon-13 and nitrogen-15 isotopes. The process typically starts with the synthesis of the isotopically labeled precursors, which are then used in the standard synthetic route for lorazepam. The key steps include:
Formation of the benzodiazepine ring: This involves the reaction of an o-chlorobenzoyl chloride with an isotopically labeled amine to form the corresponding amide.
Cyclization: The amide undergoes cyclization to form the benzodiazepine core structure.
Functionalization: The benzodiazepine core is further functionalized to introduce the hydroxyl group at the 3-position and the chlorine atom at the 7-position.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the isotopically labeled compound. The use of isotopically labeled precursors is critical to achieve the desired labeling pattern.
Análisis De Reacciones Químicas
Types of Reactions
Lorazepam-13C2,15N undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl group.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include the corresponding ketone, reduced alcohol, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Lorazepam-13C2,15N is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lorazepam in the body.
Metabolic Studies: Helps in tracing the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on lorazepam metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of lorazepam in biological samples.
Mecanismo De Acción
Lorazepam-13C2,15N exerts its effects by binding to the benzodiazepine receptors on the postsynaptic GABA-A ligand-gated chloride channel in the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of the neuronal membrane to chloride ions. This results in hyperpolarization and stabilization of the neuronal membrane, leading to sedative, anxiolytic, and anticonvulsant effects .
Comparación Con Compuestos Similares
Lorazepam-13C2,15N can be compared with other isotopically labeled benzodiazepines such as diazepam-13C2,15N and alprazolam-13C2,15N. While all these compounds are used for similar research purposes, this compound is unique due to its specific labeling pattern and its pharmacokinetic properties. Similar compounds include:
- Diazepam-13C2,15N
- Alprazolam-13C2,15N
- Oxazepam-13C2,15N
This compound is particularly useful in studies where precise tracking of the drug and its metabolites is required, providing valuable insights into its pharmacological and toxicological profiles.
Propiedades
Número CAS |
907200-04-8 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
324.13 g/mol |
Nombre IUPAC |
7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i14+1,15+1,19+1 |
Clave InChI |
DIWRORZWFLOCLC-XPGGNPKHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=[15N][13CH]([13C](=O)NC3=C2C=C(C=C3)Cl)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


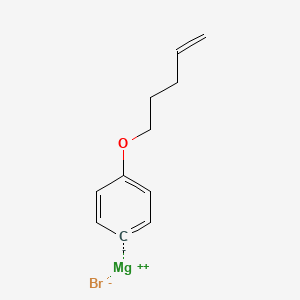
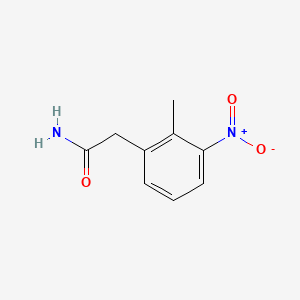
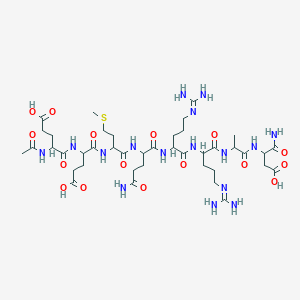
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
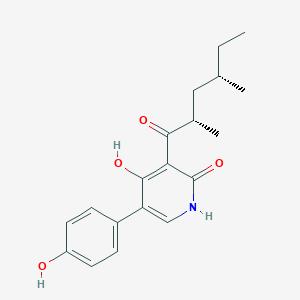
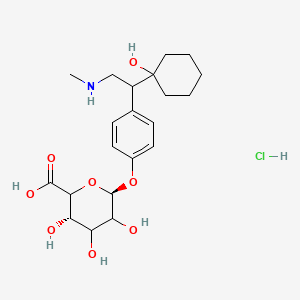
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
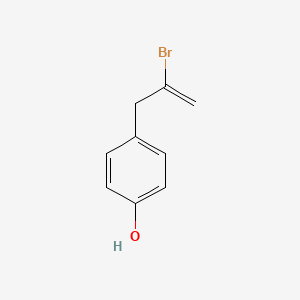
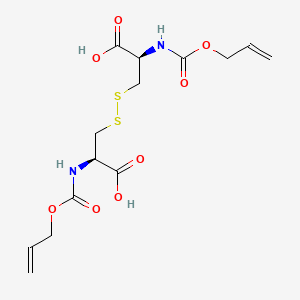
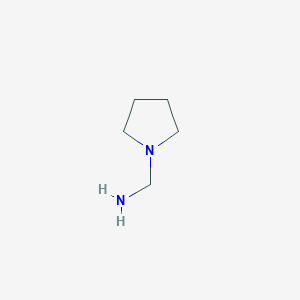
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
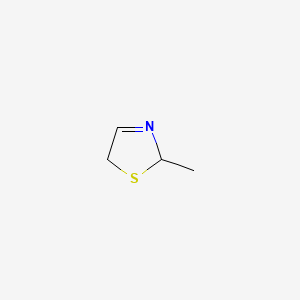
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
